Tert-butyl 2-propionylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-propanoylpyrrolidine-1-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-propanoylpyrrolidine-1-carboxylate can be synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . This method involves the reaction of iso-butoxycarbonyl chloride with the appropriate pyrrolidine derivative under controlled conditions. The product is then purified and characterized using spectroscopic techniques and X-ray diffraction studies .
Industrial Production Methods
In industrial settings, the production of tert-Butyl 2-propanoylpyrrolidine-1-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-propanoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-propanoylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-propanoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-formylpyrrolidine-1-carboxylate: A similar compound with a formyl group instead of a propanoyl group.
tert-Butyl 2-(phenylthio)carbonylpyrrolidine-1-carboxylate: Another derivative with a phenylthio group.
Uniqueness
tert-Butyl 2-propanoylpyrrolidine-1-carboxylate is unique due to its specific functional groups and reactivity profile. Its stability and versatility make it a valuable intermediate in various synthetic and research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H21NO3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 2-propanoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
HNUHHZOYMFQNQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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